molecular formula C10H3BrCl2N2 B6205349 7-bromo-2,4-dichloroquinoline-3-carbonitrile CAS No. 2059954-98-0

7-bromo-2,4-dichloroquinoline-3-carbonitrile

Cat. No.: B6205349
CAS No.: 2059954-98-0
M. Wt: 302
InChI Key:
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Description

7-Bromo-2,4-dichloroquinoline-3-carbonitrile is a synthetic organic compound with the molecular formula C10H3BrCl2N. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of bromine and chlorine atoms at the 7th and 2nd, 4th positions of the quinoline ring, respectively, and a nitrile group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2,4-dichloroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the halogenation of quinoline derivatives. For instance, 2,4-dichloroquinoline can be brominated at the 7th position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The nitrile group can be introduced via a Sandmeyer reaction, where an amino group is converted to a nitrile using copper(I) cyanide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. For example, the bromine or chlorine atoms can be replaced by other nucleophiles like amines or thiols.

    Oxidation and Reduction: The quinoline ring can be subjected to oxidation or reduction reactions, altering the electronic properties and potentially leading to the formation of different derivatives.

    Coupling Reactions: The nitrile group can participate in coupling reactions, such as the formation of amides or other carbon-nitrogen bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution can yield various substituted quinolines, while oxidation can lead to quinoline N-oxides.

Scientific Research Applications

Chemistry

In chemistry, 7-bromo-2,4-dichloroquinoline-3-carbonitrile is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities. Researchers explore its efficacy against various pathogens and its mechanism of action in inhibiting specific biological targets.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and agrochemicals. Its stability and reactivity make it suitable for various applications, including the development of new chemical products.

Mechanism of Action

The mechanism of action of 7-bromo-2,4-dichloroquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the function of bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with DNA replication or induce apoptosis in cancer cells. The exact pathways depend on the specific biological context and the nature of the target organism or cell type.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-2-chloroquinoline: Lacks the additional chlorine atom at the 4th position and the nitrile group.

    2,4-Dichloroquinoline: Lacks the bromine atom at the 7th position and the nitrile group.

    7-Bromo-4-chloroquinoline: Lacks the chlorine atom at the 2nd position and the nitrile group.

Uniqueness

7-Bromo-2,4-dichloroquinoline-3-carbonitrile is unique due to the combination of halogen atoms and the nitrile group, which confer distinct reactivity and biological activity

Properties

CAS No.

2059954-98-0

Molecular Formula

C10H3BrCl2N2

Molecular Weight

302

Purity

95

Origin of Product

United States

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